molecular formula C16H9ClN2S2 B2969936 (Z)-3-(4-chlorophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 332046-32-9

(Z)-3-(4-chlorophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2969936
CAS RN: 332046-32-9
M. Wt: 328.83
InChI Key: RPEJNGKIGSMPDZ-WQLSENKSSA-N
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Description

(Z)-3-(4-chlorophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, also known as CTAT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CTAT belongs to the family of acrylonitrile derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Optoelectronic Applications

Designed and synthesized thiophene dyes, including variants of thiophenylacrylonitrile, have demonstrated potential for enhancing nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations highlighted their nonlinear absorption and optical limiting behavior under specific laser excitation. These findings underline their utility in photonic or optoelectronic devices for eye and sensor protection and light source stabilization in optical communications (Anandan et al., 2018).

Cytotoxic Activities

Research into heteroarylacrylonitriles, substituted with triazoles or benzimidazoles, tested their in vitro cytotoxic potency across several human cancer cell lines. These studies revealed the acrylonitriles' capacity to induce apoptosis, akin to established chemotherapy agents, indicating their potential as novel cancer therapeutics. The most potent compounds featured a 5-nitrothiophen-2-yl ring, suggesting structural elements crucial for cytotoxic efficacy (Sa̧czewski et al., 2004).

Solar Energy Conversion

Derivatives of thiophenylacrylonitrile incorporating a triphenylamine moiety were explored for their photophysical properties, demonstrating potential for solar energy conversion applications. These derivatives showed promising UV-Vis absorption and photoluminescent (PL) spectra, important for designing efficient dye-sensitized solar cells (DSSCs). The study suggests these compounds can contribute to the development of new materials for harvesting solar energy (Fang & Yu, 2009).

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJNGKIGSMPDZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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